molecular formula C19H16N2O2S2 B2933859 10-methoxy-4-(thiophen-2-yl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene CAS No. 899746-92-0

10-methoxy-4-(thiophen-2-yl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene

Cat. No.: B2933859
CAS No.: 899746-92-0
M. Wt: 368.47
InChI Key: LSKHKPCKQAPKJF-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core (8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(9),4,10,12-tetraene) with two thiophene substituents (2-yl and 3-yl) and a methoxy group at position 10. The oxygen (8-oxa) and nitrogen (5,6-diaza) atoms within the tricyclic system contribute to its electronic diversity, while the thiophene moieties enhance aromatic interactions.

Properties

IUPAC Name

7-methoxy-2-thiophen-2-yl-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S2/c1-22-16-5-2-4-13-15-10-14(17-6-3-8-25-17)20-21(15)19(23-18(13)16)12-7-9-24-11-12/h2-9,11,15,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKHKPCKQAPKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CS4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methoxy-4-(thiophen-2-yl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the tricyclic core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

10-methoxy-4-(thiophen-2-yl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or thiophene moieties using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

10-methoxy-4-(thiophen-2-yl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 10-methoxy-4-(thiophen-2-yl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its tricyclic backbone and substituent arrangement. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Heteroatoms Key Features
Target Compound 8-oxa-5,6-diazatricyclo[...] 10-methoxy, thiophen-2/3-yl O, N, S Dual thiophene moieties enhance π-stacking; methoxy modulates solubility
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...] 3,7-dithia-5-azatetracyclo[...] 4-methoxyphenyl S, N, O (methoxy) Methoxy improves lipophilicity; dithia core increases electron delocalization
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...] Same as above 4-hydroxyphenyl S, N, O (hydroxy) Hydroxy group enhances hydrogen bonding but reduces stability under acidic conditions

Key Observations:

Electronic Properties : The target compound’s oxa-diaza core may exhibit distinct redox behavior compared to dithia-aza systems in analogs, affecting applications in catalysis or optoelectronics .

Substituent Effects : Thiophene substituents (vs. phenyl in analogs) likely increase aromatic interaction strength, beneficial for receptor binding in drug design .

Stability : The methoxy group in the target compound likely improves oxidative stability compared to hydroxy-substituted analogs, which are prone to degradation .

Research Findings and Methodological Insights

Structural Characterization :

  • X-ray crystallography (e.g., SHELX software ) is critical for resolving complex tricyclic systems. For analogs, spectral methods (NMR, MS) and 2D-HPTLC are employed to confirm substituent positions.
  • The methoxy group in the target compound would produce distinct $ ^1H $-NMR signals (~δ 3.8–4.0 ppm) and influence IR stretching frequencies .

Hypothetical Applications :

  • Pharmaceuticals : Thiophene-containing analogs are studied for anti-inflammatory and antimicrobial activity . The dual thiophene arrangement in the target compound could enhance binding to bacterial enzymes.
  • Material Science : The oxa-diaza core may enable luminescent properties, akin to transition metal compounds in optoelectronic devices .

Biological Activity

The compound 10-methoxy-4-(thiophen-2-yl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene represents a novel class of heterocyclic compounds with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

Where xx, yy, zz, aa, and bb denote the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The presence of methoxy and thiophenyl groups enhances its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of thiophene have shown significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : Compounds like those derived from thiophene are known to interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This action is crucial for inhibiting tumor growth.
  • Case Study : A study on a related thiophene derivative demonstrated an IC50 value of 0.045 µg/mL against Mycobacterium tuberculosis (Mtb) strains, indicating strong anti-tubercular activity which may correlate with anticancer efficacy through similar pathways .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiophenes have been documented to exhibit:

  • Broad-spectrum Antimicrobial Activity : Studies have shown that certain thiophene derivatives possess antimicrobial effects against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : In vitro tests indicated MIC values as low as 0.24 µg/mL against Staphylococcus aureus, showcasing the compound's effectiveness in inhibiting bacterial growth .

Anti-inflammatory Properties

Compounds similar to 10-methoxy-4-(thiophen-2-yl)-7-(thiophen-3-yl)-8-oxa have been investigated for their anti-inflammatory effects:

  • Mechanism : The anti-inflammatory action is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
  • Research Findings : A related compound exhibited significant reduction in inflammatory markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerMicrotubule disruption
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of cytokines

Case Studies on Related Compounds

Compound NameActivity TypeIC50/MIC ValueReference
Thiophene Derivative AAnticancer0.045 µg/mL
Thiophene Derivative BAntimicrobial0.24 µg/mL
Thiophene Derivative CAnti-inflammatoryNot specified

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